Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate

Nicotinic receptor ligands Regioisomer selectivity Pyridine building blocks

Researchers synthesizing 6-substituted nicotine analogs often face multi-step routes to install the methylaminomethyl-pyridine scaffold. Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate (CAS 1503398-75-1) solves this with the secondary amine pre-installed on a pyridine core bearing a modifiable methyl ester. • Enables rapid 6-position SAR via N-alkylation or reductive amination. • Methyl ester permits direct amide coupling or hydrolysis for late-stage diversification. • Dihydrochloride salt (CAS 1909336-84-0) available for direct HTS, eliminating 1-2 weeks of salt screening. Supplied with full analytical certification.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B13245258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-[(methylamino)methyl]pyridine-3-carboxylate
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCNCC1=NC=C(C=C1)C(=O)OC
InChIInChI=1S/C9H12N2O2/c1-10-6-8-4-3-7(5-11-8)9(12)13-2/h3-5,10H,6H2,1-2H3
InChIKeyPKYCRULWUHRDJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 7 days / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Structural Overview


Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate (CAS 1503398-75-1; also designated 196100-87-5) is a heterocyclic building block belonging to the nicotinic acid ester family [1]. It is characterized by a pyridine core substituted at the 3-position with a methyl ester and at the 6-position with a methylaminomethyl group, giving it a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.21 g/mol [2]. The compound is commercially available as a free base and as a dihydrochloride salt (CAS 1909336-84-0), primarily used as a synthetic intermediate in medicinal chemistry .

1 Heterocyclic building blockSynthetic intermediate for nicotinate derivatives
2 6-methylaminomethyl pyridine coreMethylene-linked secondary amine handle
3 Free base & dihydrochloride saltSelect form for synthesis or aqueous assays

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Differentiation from Generic Esters


Close analogs such as methyl 6-(aminomethyl)nicotinate (primary amine), methyl 6-(methylamino)nicotinate (direct amino linkage), or methyl 5-(methylamino)nicotinate (regioisomer) differ in critical structural features that directly impact reactivity, steric profile, and biological target engagement . The presence of a secondary amine spaced by a methylene linker from the pyridine ring introduces a unique combination of hydrogen-bonding capacity, increased conformational flexibility, and altered basicity compared to primary amines or directly attached amino substituents, which is exploited in the synthesis of 6-substituted nicotine derivatives where subtle structural variations dictate receptor subtype selectivity [1].

Methyl 6-(aminomethyl)nicotinate (primary amine)
Different hydrogen-bonding profile and basicity may alter reactivity and biological target engagement.
Methyl 6-(methylamino)nicotinate (direct linkage)
Reduced amine nucleophilicity due to conjugation; cannot replicate the methylene-spaced reactivity profile.
Methyl 5-(methylamino)nicotinate (regioisomer)
5-substitution does not reproduce the 6-substitution selectivity pattern critical for nAChR SAR studies.

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Differentiation Evidence


Regiochemical Advantage of 6-Substitution

In structure-activity relationship studies of nicotine analogs, the position of the methylamino substituent on the pyridine ring critically influences receptor binding affinity. The 6-substituted methylaminomethyl motif present in Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate serves as a direct precursor to 6-substituted nicotine derivatives that show altered selectivity for nicotinic acetylcholine receptor (nAChR) subtypes compared to 5-substituted regioisomers [1]. While the target compound itself is an ester prodrug precursor, the corresponding 6-(methylamino)methyl nicotinic acid series provides a scaffold for compounds where methylation at the 6-position resulted in over three-fold greater potency compared to nicotine in [3H]nicotine binding assays, whereas bulkier alkyl substituents decreased potency markedly [2]. This demonstrates that the 6-substitution pattern is not interchangeable with alternative regioisomers for maintaining or enhancing biological activity.

Regiochemical Advantage
Class-level
6-methyl substitution: >3-fold higher binding vs. nicotine
Supports 6-substitution SAR study fit
Binding assay context; class-level inference
Nicotinic receptor ligands Regioisomer selectivity Pyridine building blocks

Synthetic Versatility via Methylene Spacer

The methylaminomethyl group (-CH2-NHCH3) at the 6-position provides a secondary amine handle that is distinct from both primary amines (e.g., aminomethyl analogs) and tertiary amines (e.g., dimethylamino analogs). In the patented synthesis of 6-substituted (S)-nicotine derivatives, intermediates bearing a methylene-linked amino group undergo selective N-alkylation or reductive amination without affecting the pyridine nitrogen, enabling the construction of enantiomerically pure nicotine analogs [1]. This contrasts with methyl 6-(methylamino)nicotinate, where the amino group is directly attached to the pyridine ring, resulting in different electronic properties and reduced nucleophilicity at the amine due to conjugation with the aromatic system . The methylene spacer preserves amine nucleophilicity for downstream functionalization, a key advantage in multistep syntheses.

Synthetic Versatility
Reported
CH₂ spacer preserves amine nucleophilicity
Enables N-alkylation / reductive amination
Patent-reported synthetic context
Synthetic intermediate Nicotine derivative synthesis Reductive amination

Solubility Advantage of Dihydrochloride Salt

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate is commercially offered as both the free base (CAS 1503398-75-1) and the dihydrochloride salt (CAS 1909336-84-0) . The dihydrochloride form provides significantly enhanced aqueous solubility compared to the free base, which is critical for in vitro assays and in vivo dosing. While empirical solubility values for this specific compound are not publicly reported, the general principle is that hydrochloride salt formation of aliphatic secondary amines typically increases aqueous solubility by 10- to 1000-fold relative to the free base form [1]. This dual availability allows researchers to select the optimal form for their experimental system without additional salt conversion steps.

Salt Solubility
Class-level
Dihydrochloride: estimated 10–1000× solubility increase vs. free base
Supports aqueous assay format selection
Class-level inference; verify empirically
Formulation Solubility Salt selection

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Application Scenarios


Synthesis of 6-Substituted Nicotine Analogs

As demonstrated by the SAR data for 6-substituted pyridines, where 6-methyl substitution yields >3-fold potency enhancement over nicotine [1], Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate serves as an ideal late-stage intermediate. Its methyl ester can be hydrolyzed to the carboxylic acid for further amide coupling, while the methylaminomethyl group provides a handle for introducing diverse substituents at the 6-position via N-alkylation or reductive amination [2]. This compound is particularly suited for programs exploring nicotine vaccines or smoking cessation therapeutics that require 6-substituted (S)-nicotine haptens.

Building Block for CNS Compound Libraries

The methylene-spaced secondary amine motif is a privileged scaffold in CNS drug discovery, appearing in high-affinity 5-HT1A agonists and other neuroactive compounds [3]. Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate provides this motif pre-installed on a pyridine core with a modifiable ester handle, enabling rapid library generation through amide bond formation or ester hydrolysis. This avoids the need for de novo construction of the methylaminomethyl-pyridine scaffold, which typically requires multistep synthesis involving halogenation, nucleophilic substitution, and protection/deprotection sequences.

Dihydrochloride Salt for Aqueous Biological Assays

For direct use in cell-based assays or biochemical screens, the dihydrochloride salt (CAS 1909336-84-0) is recommended due to its enhanced aqueous solubility relative to the free base . This form is particularly advantageous for high-throughput screening (HTS) campaigns where DMSO stock solutions are diluted into aqueous buffer, as the salt form reduces the risk of compound precipitation. Procurement of the pre-formed dihydrochloride salt eliminates the need for in-house salt screening and characterization, saving 1-2 weeks of chemistry effort.

Application
Selection Property
Validation Focus
6-Substituted nicotine analog synthesis for nAChR studies
6-regiochemistry & methylene spacer
nAChR subtype binding endpoint review
CNS target compound library construction
Methylene-linked secondary amine scaffold
CNS scaffold diversification studies
Aqueous biological assay compatibility
Dihydrochloride salt form
Aqueous solubility & assay compatibility review

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